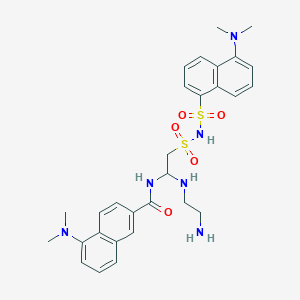
N-(1-((2-Aminoethyl)amino)-2-(N-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)sulfamoyl)ethyl)-5-(dimethylamino)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((2-Aminoethyl)amino)-2-(N-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)sulfamoyl)ethyl)-5-(dimethylamino)-2-naphthamide is a useful research compound. Its molecular formula is C29H36N6O5S2 and its molecular weight is 612.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-((2-Aminoethyl)amino)-2-(N-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)sulfamoyl)ethyl)-5-(dimethylamino)-2-naphthamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a naphthalene moiety and sulfonamide groups, suggesting possible interactions with biological targets.
Chemical Structure
The molecular formula of the compound is C27H31N3O4S, and its structural components include:
- A naphthalene core substituted with a dimethylamino group.
- A sulfamoyl group linked to an aminoethyl chain.
- Additional amino functionalities that may facilitate interactions with biological macromolecules.
The compound's biological activity is hypothesized to involve interactions with various ion channels , particularly sodium channels. Research indicates that compounds similar to this structure can selectively block sodium channels, which are pivotal in pain signaling pathways. Specifically, the compound may target Na_v1.7 sodium channels, which are associated with inflammatory pain responses .
Case Studies and Research Findings
-
Antinociceptive Properties
- A study highlighted the potential of sulfonamide derivatives in alleviating neuropathic pain through sodium channel modulation. The compound's ability to inhibit Na_v1.7 has been linked to reduced nociceptive signaling in animal models .
- In vivo experiments demonstrated that administration of similar naphthalene sulfonamide compounds resulted in significant pain relief, suggesting a promising avenue for therapeutic development.
- Fluorescent Labeling
-
Structure-Activity Relationship (SAR) Studies
- Detailed SAR studies have shown that modifications to the naphthalene and sulfonamide groups can significantly alter the biological activity of related compounds. For instance, variations in the substituents on the naphthalene ring were found to influence binding affinity and selectivity towards specific ion channels .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H31N3O4S |
| Molecular Weight | 485.62 g/mol |
| Key Functional Groups | Dimethylamino, Sulfonamide |
| Target Ion Channel | Na_v1.7 |
| Biological Activity | Antinociceptive |
特性
IUPAC Name |
N-[1-(2-aminoethylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylsulfamoyl]ethyl]-5-(dimethylamino)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O5S2/c1-34(2)25-11-5-8-20-18-21(14-15-22(20)25)29(36)32-28(31-17-16-30)19-41(37,38)33-42(39,40)27-13-7-9-23-24(27)10-6-12-26(23)35(3)4/h5-15,18,28,31,33H,16-17,19,30H2,1-4H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGAFZIAPMFSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NS(=O)(=O)CC(NCCN)NC(=O)C3=CC4=C(C=C3)C(=CC=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














